molecular formula C36H30N2O5 B12022281 Diisopropyl 11-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate CAS No. 618444-13-6

Diisopropyl 11-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate

Cat. No.: B12022281
CAS No.: 618444-13-6
M. Wt: 570.6 g/mol
InChI Key: BSRIUADTXXRSJP-UHFFFAOYSA-N
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Description

Diisopropyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-A][1,10]phenanthroline derivativesThe compound contains a pyrrole ring fused with a phenanthroline moiety, along with bulky substituents that contribute to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diisopropyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate involves multiple steps, starting with the preparation of the pyrrolo[1,2-A][1,10]phenanthroline core. This core is typically synthesized through a series of cyclization reactions involving suitable precursors.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Diisopropyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, amines, or thiols .

Scientific Research Applications

Diisopropyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diisopropyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical processes. Additionally, its unique structural features allow it to interact with biological macromolecules, such as proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, diisopropyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate exhibits unique properties due to the presence of the biphenyl group. This group enhances the compound’s stability and electronic properties, making it more suitable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

618444-13-6

Molecular Formula

C36H30N2O5

Molecular Weight

570.6 g/mol

IUPAC Name

dipropan-2-yl 11-(4-phenylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C36H30N2O5/c1-21(2)42-35(40)29-28-19-18-26-15-14-25-11-8-20-37-31(25)32(26)38(28)33(30(29)36(41)43-22(3)4)34(39)27-16-12-24(13-17-27)23-9-6-5-7-10-23/h5-22H,1-4H3

InChI Key

BSRIUADTXXRSJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C6=C(C=CC=N6)C=C3

Origin of Product

United States

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